molecular formula C6H6BrN5O2 B13527903 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide

Katalognummer: B13527903
Molekulargewicht: 260.05 g/mol
InChI-Schlüssel: SMLQNMOJIBNPQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is a heterocyclic compound with significant potential in various scientific fields. Its structure comprises a triazole ring fused to a pyridine ring, with a nitro group at the 6-position and an amine group at the 3-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinopyridine with nitroacetonitrile, followed by cyclization and subsequent bromination to form the hydrobromide salt .

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and bromination processes efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can exhibit different biological and chemical properties depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and other interactions that enhance its binding affinity to targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amine groups allows for versatile reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C6H6BrN5O2

Molekulargewicht

260.05 g/mol

IUPAC-Name

6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide

InChI

InChI=1S/C6H5N5O2.BrH/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6;/h1-3H,(H2,7,9);1H

InChI-Schlüssel

SMLQNMOJIBNPQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=C(N2C=C1[N+](=O)[O-])N.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.